molecular formula C12H25ClN2O2 B1586833 tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride CAS No. 874823-37-7

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride

Cat. No.: B1586833
CAS No.: 874823-37-7
M. Wt: 264.79 g/mol
InChI Key: VVIUAQDJHBEGEE-UHFFFAOYSA-N
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Description

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride is a chemical compound with the molecular formula C12H24N2O2·HCl. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity. The compound is characterized by a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with an aminomethyl group in the trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride typically involves the following steps:

    Formation of the Carbamate: The starting material, trans-4-(aminomethyl)cyclohexanol, is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate derivative.

    Hydrochloride Formation: The resulting tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions are used.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) are employed.

Major Products

    Substitution: Substituted derivatives of the original compound.

    Hydrolysis: Trans-4-(aminomethyl)cyclohexanol and tert-butyl alcohol.

    Oxidation and Reduction: Oxidized or reduced forms of the aminomethyl group.

Scientific Research Applications

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the aminomethyl group, allowing it to participate in substitution and addition reactions. The carbamate group can also undergo hydrolysis, releasing the active amine, which can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (cis-4-(aminomethyl)cyclohexyl)carbamate
  • tert-Butyl (2-aminocyclohexyl)methylcarbamate
  • Benzyl (trans-4-aminocyclohexyl)carbamate

Uniqueness

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride is unique due to its trans configuration, which imparts distinct steric and electronic properties. This configuration can influence the compound’s reactivity and interaction with other molecules, making it valuable in specific synthetic and medicinal applications.

Properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10;/h9-10H,4-8,13H2,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIUAQDJHBEGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373206
Record name tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874823-37-7
Record name tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trans-4-(Boc-amino)-cyclohexanemethanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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